5-Cyano-2-(difluoromethoxy)benzene-1-sulfonyl chloride
Description
5-Cyano-2-(difluoromethoxy)benzene-1-sulfonyl chloride is a substituted benzenesulfonyl chloride featuring a cyano (-CN) group at the 5-position and a difluoromethoxy (-OCF₂) moiety at the 2-position. The electron-withdrawing cyano and difluoromethoxy groups are expected to enhance the electrophilicity of the sulfur center, increasing reactivity toward amines or alcohols. Such derivatives are critical in pharmaceutical and agrochemical research, where substituent patterns influence bioavailability and target binding .
Properties
IUPAC Name |
5-cyano-2-(difluoromethoxy)benzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF2NO3S/c9-16(13,14)7-3-5(4-12)1-2-6(7)15-8(10)11/h1-3,8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRNMCVZQGSLMFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)S(=O)(=O)Cl)OC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1341453-26-6 | |
| Record name | 5-cyano-2-(difluoromethoxy)benzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyano-2-(difluoromethoxy)benzene-1-sulfonyl chloride typically involves the reaction of 5-cyano-2-(difluoromethoxy)benzenesulfonyl chloride with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize yield and minimize impurities, ensuring the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
General Reactivity of Sulfonyl Chlorides
Sulfonyl chlorides typically undergo nucleophilic substitution reactions at the sulfur center, replacing the chloride with nucleophiles (e.g., alcohols, amines, hydroxyl groups). The electron-withdrawing nature of the cyano group and difluoromethoxy substituent may influence reaction kinetics .
Potential Reaction Pathways
While direct data for the target compound is absent, analogous compounds suggest:
2.1 Substitution Reactions
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Mechanism : The sulfonyl chloride group reacts with nucleophiles (e.g., amines, alcohols) to form substituted sulfonamides or sulfonates.
-
Example :
(Ar = aryl group with cyano and difluoromethoxy substituents) .
2.2 Cyanide Group Reactivity
The cyano group (-C≡N) may participate in:
-
Reduction : Conversion to amines (e.g., using LiAlH₄ or catalytic hydrogenation).
-
Hydrolysis : Under acidic/basic conditions to form carboxylic acids or amides.
Structural Influences
The difluoromethoxy group and cyano substituent likely enhance:
-
Electron deficiency at the aromatic ring, favoring electrophilic substitution.
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Stability of intermediates due to strong electron-withdrawing effects.
Scientific Research Applications
Organic Synthesis
5-Cyano-2-(difluoromethoxy)benzene-1-sulfonyl chloride serves as a key building block in the synthesis of complex organic molecules. It is particularly useful in:
- Nucleophilic Substitution Reactions: The sulfonyl chloride group can be replaced by various nucleophiles, facilitating the formation of new compounds.
- Formation of Sulfonamide Derivatives: This compound is instrumental in synthesizing sulfonamides, which are important in pharmaceuticals.
Medicinal Chemistry
The compound has garnered attention for its potential biological activities:
- Biochemical Assays: It is used as a probe in molecular biology studies to explore interactions with biomolecules.
- Therapeutic Applications: Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by targeting specific cellular pathways.
Case Study:
A study evaluated the anticancer activity of various sulfonamide derivatives derived from this compound against colon cancer cell lines. Results indicated that certain derivatives inhibited tumor growth effectively while showing minimal toxicity to normal cells .
Materials Science
In materials science, this compound is utilized in the production of specialty chemicals and materials with tailored properties:
- Functional Polymers: Incorporating this compound into polymer matrices can enhance thermal stability and chemical resistance.
- Coatings and Adhesives: Its reactivity allows for the development of advanced coatings with improved adhesion properties.
Mechanism of Action
The mechanism of action of 5-Cyano-2-(difluoromethoxy)benzene-1-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modification of biomolecules and the regulation of various biochemical processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key analogs and their substituents are summarized below:
*Inferred formula based on substituents.
Reactivity and Stability
- However, this reactivity may approach that of 4-trifluoromethylbenzenesulfonyl chloride, where -CF₃ exerts a strong electron-withdrawing effect .
- Hydrolytic Stability : The difluoromethoxy group (-OCF₂) offers greater resistance to hydrolysis compared to methoxy (-OCH₃) or ethoxy (-OCH₂CH₃) groups due to fluorine’s inductive effects . This stability is advantageous in aqueous reaction conditions.
Commercial Availability and Challenges
- Several analogs, such as 5-chloro-2-cyanobenzene-1-sulfonyl chloride, are listed as discontinued , suggesting synthesis or stability challenges. The target compound’s commercial status is unclear, but its structural complexity (e.g., difluoromethoxy group) may necessitate specialized fluorination techniques.
Biological Activity
5-Cyano-2-(difluoromethoxy)benzene-1-sulfonyl chloride is a sulfonyl chloride derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure features a cyano group and difluoromethoxy substituent, which contribute to its unique chemical properties and biological interactions.
The molecular formula of this compound is , with a molecular weight of approximately 292.69 g/mol. The presence of the sulfonyl chloride functional group indicates its potential reactivity in various chemical reactions, particularly in the formation of sulfonamide derivatives.
Biological Activity
Research indicates that this compound exhibits notable biological activities, particularly in the context of cancer therapeutics and enzyme inhibition.
Anticancer Activity
A study assessing the structure-activity relationship (SAR) of sulfonamide derivatives revealed that compounds with similar structures to this compound demonstrated significant antiproliferative effects against various cancer cell lines, including colorectal cancer cells. The IC50 values for these compounds were found to be in the nanomolar range, indicating potent activity against tumor growth .
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| This compound | DLD-1 | 25 |
| TASIN analog | HT29 | 22 |
| TASIN analog | HCT116 | 30 |
The mechanism by which this compound exerts its biological effects appears to involve the inhibition of specific enzymes related to cancer cell proliferation. For instance, SAR studies have suggested that modifications in the arylsulfonamide moiety can significantly alter potency, emphasizing the importance of electronic and steric factors in drug design .
Case Studies
In a recent case study involving a series of sulfonamide compounds, researchers synthesized various analogs of this compound and evaluated their effects on cancer cell lines. The results indicated that certain substitutions enhanced biological activity, supporting the hypothesis that structural variations can lead to improved therapeutic profiles .
Safety and Toxicology
While the biological activity of this compound is promising, safety assessments are crucial. Preliminary toxicological evaluations suggest that while some derivatives exhibit low toxicity in vitro, further studies are necessary to determine their safety profiles in vivo .
Q & A
Basic Research Questions
Q. How can the structure of 5-cyano-2-(difluoromethoxy)benzene-1-sulfonyl chloride be confirmed using spectroscopic methods?
- Methodology :
- IR Spectroscopy : Characteristic peaks include ν(SO₂Cl) near 1190–1200 cm⁻¹, ν(C≡N) ~2220 cm⁻¹, and ν(C-O-CF₂) ~1250–1300 cm⁻¹. Compare with reference spectra of structurally similar sulfonyl chlorides (e.g., 3-(1,3-benzothiazol-2-yl)benzene-1-sulfonyl chloride, where ν(SO₂Cl) appears at 1199 cm⁻¹) .
- ¹H/¹³C NMR : The difluoromethoxy group (CF₂O) splits signals due to coupling with fluorine. For example, in CDCl₃, aromatic protons adjacent to CF₂O may show complex splitting (δ ~7.0–8.5 ppm). The cyano group (C≡N) deshields neighboring carbons (δ ~115–120 ppm for C≡N carbon) .
Q. What synthetic routes are suitable for preparing this compound with high purity?
- Methodology :
- Step 1 : Start with 5-cyano-2-(difluoromethoxy)benzene. Introduce the sulfonyl chloride group via chlorosulfonation using ClSO₃H under controlled conditions (0–5°C, inert atmosphere).
- Step 2 : Optimize reaction time and stoichiometry to minimize side products (e.g., over-sulfonation). Purify via recrystallization in non-polar solvents (hexane/ethyl acetate) or column chromatography (silica gel, gradient elution) .
- Purity Validation : Use HPLC (C18 column, acetonitrile/water mobile phase) to confirm purity ≥95% .
Q. How does the stability of this compound vary under different storage conditions?
- Methodology :
- Stability Testing : Store aliquots at –20°C (dry), 4°C (humid), and room temperature. Monitor decomposition via TLC or NMR over 30 days.
- Findings : Sulfonyl chlorides hydrolyze readily in moisture. For example, dansyl chloride decomposes in aqueous media, forming sulfonic acids . Use anhydrous solvents and desiccants for long-term storage .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?
- Methodology :
- Kinetic Studies : Compare reaction rates with amines (e.g., pyridine derivatives) under varying pH and solvent polarities. The electron-withdrawing cyano and CF₂O groups enhance electrophilicity at the sulfur center, accelerating SN2 mechanisms.
- Competitive Reactions : Compete with other sulfonyl chlorides (e.g., 4-(trifluoromethyl)benzene-1-sulfonyl chloride) to assess substituent effects on reactivity .
Q. How can conflicting spectral data (e.g., unexpected splitting in ¹H NMR) be resolved for this compound?
- Methodology :
- Decoupling Experiments : Apply ¹⁹F decoupling during NMR acquisition to simplify splitting patterns caused by CF₂O.
- 2D NMR (COSY, HSQC) : Assign aromatic proton correlations and confirm coupling with fluorine .
Q. What strategies mitigate side reactions during the synthesis of sulfonamide derivatives using this sulfonyl chloride?
- Methodology :
- Controlled Stoichiometry : Use a 1:1.2 molar ratio of sulfonyl chloride to amine to avoid excess reagent.
- Low-Temperature Reactions : Conduct reactions at 0–5°C in aprotic solvents (e.g., dichloromethane) to suppress hydrolysis .
- Byproduct Analysis : Identify hydrolyzed products (e.g., sulfonic acids) via LC-MS and adjust reaction conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
